Phidianidine a
説明
特性
CAS番号 |
1301638-41-4 |
|---|---|
分子式 |
C17H22BrN7O |
分子量 |
420.315 |
IUPAC名 |
2-[5-[[5-[(6-bromo-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]amino]pentyl]guanidine |
InChI |
InChI=1S/C17H22BrN7O/c18-12-4-5-13-11(10-23-14(13)9-12)8-15-24-17(25-26-15)22-7-3-1-2-6-21-16(19)20/h4-5,9-10,23H,1-3,6-8H2,(H,22,25)(H4,19,20,21) |
InChIキー |
SSDJERJRAHRKGJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3=NC(=NO3)NCCCCCN=C(N)N |
同義語 |
PHIA; N-{5-[5-(6-Bromo-1H-indol-3-ylmethyl)-[1,2,4]oxadiazol-3-ylamino]-pentyl}-guanidine TFA salt |
製品の起源 |
United States |
科学的研究の応用
Antifouling Agent
Phidianidine A has been identified as a potent natural antifoulant. Laboratory studies demonstrated its ability to inhibit the settlement of barnacle cyprids (Amphibalanus improvisus) with an IC50 value as low as 0.7 μg/mL. Field trials incorporating synthetic analogues of this compound into coatings showed significant inhibition of microalgal and bacterial settlement over extended periods (up to 84 days) .
| Study | IC50 Value (μg/mL) | Duration | Outcome |
|---|---|---|---|
| Antifouling Bioassay | 0.7 | - | Effective against barnacle cyprids |
| Field Trials | - | 84 days | Significant reduction in microfouling |
Opioid Receptor Modulation
This compound exhibits selective activity at the μ-opioid receptor, showing over 100% inhibition at specific concentrations. This property suggests potential applications in pain management and opioid-related therapies . The compound's profile indicates it may act as a partial agonist, providing analgesic effects without the full spectrum of side effects associated with traditional opioids.
| Receptor | Activity (%) at 10 μM |
|---|---|
| μ-opioid | 103 |
| δ-opioid | -5 |
| κ-opioid | - |
Cytotoxicity Against Cancer Cells
Research has shown that this compound has cytotoxic effects against various cancer cell lines, including human leukemia (THP-1) and cervix carcinoma (HeLa), with IC50 values ranging from 5.1 to 12.3 μM. This highlights its potential as a lead compound in cancer therapy .
| Cell Line | IC50 Value (μM) |
|---|---|
| THP-1 (Leukemia) | 5.1 |
| HeLa (Cervical) | 11.8 |
| JB6 Cl41 (Mouse) | 12.3 |
Synthetic Analogues Development
Recent studies have focused on synthesizing analogues of this compound to enhance its bioactivity and reduce toxicity. Techniques such as Fischer Indole synthesis have been employed to modify the indole ring and introduce various substituents, aiming to optimize pharmacological properties while maintaining structural integrity .
Case Study 1: Antifouling Coatings
A synthetic analogue of this compound was incorporated into marine coatings tested in real-world environments. The results indicated a significant reduction in fouling organisms, demonstrating the practical application of this compound derivatives in marine technology .
Case Study 2: Opioid Receptor Research
Studies evaluating the binding affinity of this compound at opioid receptors revealed its potential as a therapeutic agent for pain relief with fewer side effects compared to traditional opioids. This finding is significant for developing safer analgesics .
類似化合物との比較
Phidianidine B
Phidianidine B, a structural analog lacking the bromine substituent on the indole ring, shows distinct bioactivity profiles:
| Property | Phidianidine A | Phidianidine B | Reference |
|---|---|---|---|
| Cytotoxicity (HeLa) | 1.52 ± 0.3 μM | 0.417 ± 0.4 μM | |
| DAT Inhibition | 103% at 10 μM | 96% at 10 μM | |
| μOR Agonism | Full agonism | Partial agonism |
The bromine atom in this compound enhances cytotoxicity but reduces DAT inhibition efficacy compared to Phidianidine B .
Triazole-Based Analogues
Replacing the 1,2,4-oxadiazole with a 1,2,3-triazole alters bioactivity:
| Compound | % PTP1B Inhibition (20 μM) | Selectivity (PTP1B vs. TCPTP) | Reference |
|---|---|---|---|
| 10e | 50.5 ± 1.1 | >10-fold | |
| 14n | 72.3 ± 2.4 | >50-fold |
Triazole derivatives maintain inhibitory activity but require bulky substituents (e.g., CH₂CH₃) for optimal binding .
Comparison with Functionally Similar Compounds
Batatasin-III (Anti-Biofouling)
Batatasin-III, a phenolic natural product, inhibits barnacle settlement at IC₅₀ = 1.2 μg/mL. This compound is 1.7-fold more potent, attributed to its cationic guanidine group enhancing surface adhesion .
Oleanolic Acid (PTP1B Inhibition)
Oleanolic acid (IC₅₀ = 1.2 μM) is a benchmark PTP1B inhibitor. Phidianidine derivatives (e.g., 14n) achieve comparable potency (IC₅₀ = 2.1 μM) but with superior selectivity (>50-fold over TCPTP) .
Flavonoids (Neuroprotection)
Quercetin, a flavonoid, reduces Aβ-induced neurotoxicity by 40% at 50 μM. Phidianidine analogs (e.g., 1c) achieve similar efficacy at 10 μM, suggesting enhanced blood-brain barrier penetration due to the guanidine chain .
Key Structure-Activity Relationships (SAR)
- 1,2,4-Oxadiazole Ring : Essential for DAT inhibition and μOR agonism but replaceable in anti-biofouling and PTP1B inhibition .
- Bromine Substituent : Enhances cytotoxicity (e.g., this compound vs. B) but reduces DAT activity .
- Guanidine Side Chain : Critical for anti-biofouling and neuroprotection; lengthening the chain improves PTP1B inhibition .
- Aromatic Modifications : Pyridine or furan substitutions optimize neuroprotective and enzyme inhibitory activities .
準備方法
Indole-Acetic Acid Derivative Preparation
The synthesis typically begins with functionalizing the indole core. 6-Bromoindole-3-acetic acid (9a ) is esterified to its ethyl ester derivative, which is subsequently converted to an acid chloride using oxalyl chloride and catalytic DMF in dichloromethane. This intermediate reacts with N-Boc-protected aminoalkyl hydroxyguanidine precursors to form the 1,2,4-oxadiazole ring. For instance, coupling 6-bromoindole-3-acetyl chloride with N-5-azidopentyl-N′-hydroxyguanidine (8 ) yields the azide-containing oxadiazole intermediate (11a ) in 61% yield.
Azide Reduction and Guanidine Installation
The azide group in 11a is reduced to a primary amine (12a ) using activated zinc and ammonium formate in methanol. This step avoids harsh hydrogenation conditions that could degrade the oxadiazole ring. The amine is then guanidylated with S-methylisothiourea (13 ) in the presence of silver nitrate and triethylamine, followed by Boc-deprotection with trifluoroacetic acid (TFA) to afford this compound (1a ) in 93% yield.
Key Data:
-
Critical reagents: Zinc (for azide reduction), AgNO₃ (for guanidine coupling).
-
Challenges: Instability of intermediates necessitates rapid purification.
Alternative Route via Amidoxime Cyclization
Amidoxime Intermediate Formation
This method bypasses the azide reduction step by directly cyclizing an amidoxime intermediate. N-Boc-1-amino-5-[(E)-2-hydroxyguanidino]-pentane is reacted with 6-bromo-3-indoleacetic acid ethyl ester under HATU/DIPEA-mediated coupling conditions to form a linear precursor. Cyclization is achieved via heating in ethanol/water with sodium acetate, forming the 1,2,4-oxadiazole ring.
Guanidine Deprotection
The Boc-protected guanidine is deprotected using TFA in dichloromethane, yielding this compound in 28% yield over two steps. This route simplifies the synthesis but requires precise control of cyclization conditions to prevent oxadiazole ring degradation.
Key Data:
-
Limitations: Lower overall yield compared to classical methods.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Key Steps | Total Yield | Key Reagents |
|---|---|---|---|
| Classical Convergent | Azide reduction, guanidylation | 19% | Zn, AgNO₃, TFA |
| Amidoxime Cyclization | Cyclization, deprotection | 28% | HATU, DIPEA, TFA |
The amidoxime route offers higher step efficiency, while the classical method provides better scalability.
Spectroscopic Validation
This compound synthesized via both methods exhibits identical spectral data:
-
¹H NMR (CD₃OD): δ 7.56–7.51 (m, 1H), 7.48–7.42 (m, 1H), 4.20 (s, 2H), 3.19–3.09 (m, 4H).
-
¹³C NMR (CD₃OD): δ 178.98 (oxadiazole C=O), 170.10 (amide C=O), 116.18 (C-Br).
Optimization Strategies and Challenges
Q & A
Q. How is Phidianidine A structurally characterized, and what analytical techniques are essential for its identification?
this compound is identified through a combination of spectroscopic and crystallographic methods. Key techniques include NMR spectroscopy to resolve its indole-oxadiazole hybrid structure, X-ray crystallography to confirm stereochemistry, and high-resolution mass spectrometry (HRMS) to verify molecular mass . Structural features such as the brominated benzene ring and 1,2,4-oxadiazole moiety are critical for distinguishing it from analogs like Phidianidine B (which lacks bromine) .
Q. What are the primary biological activities reported for this compound, and how are these assays designed?
this compound is evaluated for bioactivity using in vitro enzyme inhibition assays (e.g., 5-lipoxygenase (5-LOX) inhibition) and cell-based models (e.g., cytotoxicity against cancer cell lines). Experimental design includes:
Q. What synthetic strategies are employed for this compound, and what challenges arise in its synthesis?
Synthesis involves cyclocondensation of indole-5-carboxamide precursors with hydroxylamine derivatives to form the 1,2,4-oxadiazole ring. Key challenges include:
- Regioselectivity in bromination.
- Stability of intermediates under acidic/alkaline conditions.
- Purification via column chromatography to isolate enantiomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies in IC₅₀ values or selectivity profiles may arise from variations in assay conditions (e.g., buffer pH, incubation time) or compound purity . Methodological solutions include:
Q. What computational approaches are used to predict this compound’s molecular interactions, and how are these validated experimentally?
Molecular docking (e.g., AutoDock Vina) predicts binding poses in 5-LOX or other targets, while MD simulations assess stability of ligand-receptor complexes. Experimental validation involves:
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
Optimization strategies include:
- Microwave-assisted synthesis to enhance reaction efficiency.
- Catalytic systems (e.g., Pd/C for deprotection steps).
- Design of Experiments (DoE) to statistically evaluate factors like temperature, solvent polarity, and reagent ratios .
Methodological Frameworks for Research Design
What criteria should guide the formulation of a hypothesis-driven research question on this compound?
Apply the FINER framework :
Q. How should researchers structure a manuscript reporting new this compound derivatives?
Follow IMRaD structure :
- Introduction : Link structural modifications (e.g., halogen substitution) to hypothesized bioactivity.
- Methods : Detail synthetic protocols and purity thresholds (e.g., ≥95% by HPLC).
- Results : Use tables for IC₅₀ values and spectral data (δ in ppm for NMR).
- Discussion : Contrast findings with prior work (e.g., lower potency vs. Phidianidine B due to bromine’s steric effects) .
Table: Key Studies on this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
